Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481510
InChI: InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3
SMILES:
Molecular Formula: C17H29NO8
Molecular Weight: 375.4 g/mol

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate

CAS No.:

Cat. No.: VC16481510

Molecular Formula: C17H29NO8

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate -

Specification

Molecular Formula C17H29NO8
Molecular Weight 375.4 g/mol
IUPAC Name dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Standard InChI InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3
Standard InChI Key HBLHIKXVNJAQQJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Introduction

Synthesis and Applications

The synthesis of compounds like Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of a pentanedioate derivative with a bis(Boc)amine under appropriate conditions. These compounds are useful in asymmetric synthesis and as intermediates in the preparation of complex molecules.

StepDescription
1. Preparation of Pentanedioate DerivativeActivation of the pentanedioate backbone to facilitate the introduction of the bis(Boc)amino group.
2. Introduction of Bis(Boc)amino GroupReaction of the activated pentanedioate with a bis(Boc)amine under conditions that favor the formation of the desired product.

Research Findings and Implications

While specific research findings on Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate are not available, compounds with similar structures are important in organic synthesis due to their versatility and the ease with which the Boc protecting group can be removed. This allows for the synthesis of complex molecules with specific stereochemistry.

AspectImplication
StereochemistryThe (S) configuration indicates a specific stereochemical arrangement, which is crucial in asymmetric synthesis.
Protecting Group StrategyThe use of Boc groups allows for selective deprotection and further functionalization of the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator